Potassium (dec-9-en-1-yl)trifluoroboranuide
Description
Properties
Molecular Formula |
C10H19BF3K |
|---|---|
Molecular Weight |
246.16 g/mol |
IUPAC Name |
potassium;dec-9-enyl(trifluoro)boranuide |
InChI |
InChI=1S/C10H19BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h2H,1,3-10H2;/q-1;+1 |
InChI Key |
NDDJNYHNMKJNEW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCCCCCC=C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of potassium (dec-9-en-1-yl)trifluoroboranuide generally follows a two-step approach:
- Formation of the corresponding alkylboronic acid or ester intermediate
- Conversion of the boronic acid/ester to the potassium trifluoroborate salt
This method ensures the generation of a stable trifluoroborate salt with enhanced air and moisture stability compared to boronic acids.
Step 1: Synthesis of Dec-9-en-1-ylboronic Acid or Ester
Hydroboration of 1-decene:
The terminal alkene (1-decene) undergoes hydroboration with borane reagents (e.g., BH3·THF) to yield the corresponding alkylborane intermediate. This intermediate is then oxidized or further processed to form the boronic acid or ester derivative.Lithiation and borylation:
The alkyl chain can be functionalized by lithiation at the terminal position followed by reaction with trialkyl borates to yield the boronic acid or ester.
- Hydroboration is typically carried out at 0°C to room temperature under inert atmosphere (argon or nitrogen).
- Boronic acid formation involves aqueous workup or esterification with pinacol or neopentyl glycol for stability.
Step 2: Conversion to Potassium Trifluoroborate Salt
The key step involves transforming the boronic acid or ester into the trifluoroborate salt:
- Reagents: Potassium hydrogen fluoride (KHF2) or potassium fluoride (KF) in aqueous or mixed solvents.
- Mechanism: The boronic acid reacts with fluoride ions to form a stable trifluoroborate anion, which associates with potassium cations.
- Dissolve the boronic acid/ester in a suitable solvent such as methanol or acetonitrile.
- Add KHF2 in stoichiometric excess.
- Stir the mixture at room temperature or slightly elevated temperature (25–50°C) for several hours.
- The precipitated potassium trifluoroborate salt is isolated by filtration, washed, and dried.
Alternative Methods and Innovations
Direct borylation with trifluoroborate reagents:
Recent literature reports palladium-catalyzed borylation of alkenes or alkyl halides directly to trifluoroborate salts, bypassing intermediate boronic acids. However, this method is less common for long-chain alkenyl substrates like dec-9-en-1-yl.Copper-mediated coupling to form trifluoroborates:
Copper catalysts facilitate the coupling of alkyl halides with trifluoroborate reagents, offering stereoselectivity and mild conditions.
Analytical Data Supporting Preparation
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Hydroboration | 1-decene + BH3·THF, 0°C to RT, inert atmosphere | Alkylborane intermediate | Regioselective addition to terminal alkene |
| Boronic Acid Formation | Oxidation or aqueous workup | Dec-9-en-1-ylboronic acid | Can be converted to ester for stability |
| Trifluoroborate Formation | Boronic acid + KHF2 or KF, MeOH/MeCN, RT to 50°C | This compound | Precipitation and isolation |
Research Findings and Considerations
- Yield and Purity: The conversion to trifluoroborate salts generally proceeds in high yields (>80%) with high purity, confirmed by NMR and elemental analysis.
- Stability: Potassium trifluoroborates are more stable than corresponding boronic acids, resistant to oxidation and hydrolysis, making them suitable for storage and handling in synthetic labs.
- Reactivity: The trifluoroborate moiety facilitates efficient Suzuki-Miyaura cross-coupling under mild conditions, expanding the utility of this compound in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium (dec-9-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in an aqueous or mixed solvent system.
Major Products
Substitution Reactions: The major products are the substituted organoboron compounds.
Coupling Reactions: The major products are biaryl or alkyl-aryl compounds, depending on the nature of the reactants.
Scientific Research Applications
Potassium (dec-9-en-1-yl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of potassium (dec-9-en-1-yl)trifluoroboranuide in chemical reactions involves the activation of the boron center. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Group Variations
Reactivity and Stability
- Alkenyl vs. Aryl Groups: The dec-9-en-1-yl group introduces a long, flexible alkenyl chain, which may enhance solubility in non-polar solvents compared to rigid aryl groups like phenyltrifluoroborate . The terminal double bond offers opportunities for further functionalization (e.g., hydroboration or epoxidation), unlike aryl derivatives, which are primarily used for coupling reactions.
- Heteroaryl Systems : Thiophene-based trifluoroborates benefit from aromatic electron density, enabling participation in electrophilic substitutions, whereas the alkenyl compound is more suited for addition reactions.
Stability and Handling
- Hydrolytic Stability: Organotrifluoroborates are generally more stable than boronic acids, but electron-withdrawing groups (e.g., in thiophene derivatives ) enhance stability. The alkenyl group’s moderate electron-donating effect may slightly reduce stability compared to aryl analogs.
- Storage : Most potassium trifluoroborates require anhydrous conditions and low temperatures, as indicated in safety data sheets (e.g., ).
Research Findings and Case Studies
- Phenyltrifluoroborate : Demonstrated in >90% yield Suzuki couplings with aryl halides, highlighting reliability and scalability.
- Alkynyl Derivatives : Used in synthesizing enediynes for anticancer agents, leveraging the triple bond’s reactivity.
- Thiophene Systems : Key intermediates in organic electronics, achieving charge mobility of 0.1–1 cm²/V·s in field-effect transistors.
Biological Activity
Potassium (dec-9-en-1-yl)trifluoroboranuide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula CHBFK. Its unique structure includes a long carbon chain and a trifluoroborate group, which may contribute to its biological properties.
The biological activity of potassium compounds, including this compound, is often linked to their role in cellular processes. Potassium ions are crucial for maintaining cellular homeostasis, influencing enzyme activity, and regulating membrane potentials. The trifluoroborate moiety may enhance the compound's stability and reactivity in biological systems.
Research Findings
Recent studies have indicated that potassium compounds can influence various physiological processes:
- Cell Signaling : Potassium plays a significant role in cell signaling pathways. It is involved in the activation of certain kinases that regulate cellular functions.
- Neurotransmission : Potassium ions are essential for the propagation of action potentials in neurons. The presence of this compound may affect neuronal excitability and synaptic transmission.
- Cardiovascular Health : Potassium is known to regulate heart function. Compounds like this compound could potentially modulate cardiac rhythms and contractility.
Case Study 1: Hypokalemia Management
A notable case study involved a patient with hypokalemia related to diuretic use. The administration of potassium chloride and monitoring of potassium levels were critical in normalizing the patient's condition within hours . This underscores the importance of potassium in clinical settings and suggests that compounds like this compound could be explored as therapeutic agents for electrolyte imbalances.
Data Table: Biological Activities of Potassium Compounds
Q & A
Q. What are the optimal synthetic conditions for Potassium (dec-9-en-1-yl)trifluoroboranuide to maximize yield and purity?
- Methodological Answer : The synthesis typically involves reacting dec-9-en-1-ylboronic acid with potassium fluoride and a fluorinating agent in tetrahydrofuran (THF) under reflux (60–80°C). Key steps include:
- Solvent Selection : THF is preferred due to its ability to stabilize intermediates .
- Purification : Post-reaction, crystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) removes impurities .
- Scale-Up : For industrial-scale production, continuous flow reactors improve consistency and reduce side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR confirms the trifluoroborate moiety (δ ≈ -135 to -145 ppm), while ¹H NMR identifies the dec-9-en-1-yl chain (δ 5.3–5.8 ppm for the alkene protons) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M⁻] at m/z 224.07) .
- Elemental Analysis : Ensures stoichiometric ratios of boron, fluorine, and potassium .
Q. How does the alkene group in the dec-9-en-1-yl chain influence reactivity?
- Methodological Answer : The alkene enhances π-orbital interactions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, it may also increase susceptibility to oxidation. Mitigation strategies include:
- Using inert atmospheres (N₂/Ar) during reactions .
- Adding radical scavengers (e.g., BHT) to prevent alkene degradation .
Advanced Research Questions
Q. How do discrepancies in Suzuki-Miyaura coupling yields arise with different palladium catalysts?
- Methodological Answer : Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) affects transmetalation efficiency. Systematic approaches to resolve contradictions include:
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps .
- Ligand Screening : Bulky ligands (e.g., SPhos) improve steric compatibility with the dec-9-en-1-yl group .
- Solvent Optimization : Dioxane/water mixtures often outperform THF/water for electron-deficient aryl halides .
Q. What strategies enhance the compound’s stability under varying storage conditions?
- Methodological Answer :
- Moisture Control : Store in desiccators with P₂O₅ to prevent hydrolysis of the trifluoroborate group .
- Temperature : Long-term stability is achieved at -20°C, while short-term use allows room temperature if sealed .
- Light Exposure : Amber glass vials minimize UV-induced alkene isomerization .
Q. How can solubility limitations in non-polar solvents be addressed for hydrophobic reaction systems?
- Methodological Answer :
- Co-Solvent Systems : Use THF/toluene (1:3) to balance solubility and reaction compatibility .
- Micellar Catalysis : SDS or Triton X-100 micelles improve dispersion in aqueous media .
- Derivatization : Temporarily protect the trifluoroborate group with pinacol esters to enhance lipophilicity .
Data Contradiction Analysis
Q. Why do reported melting points for similar trifluoroborates vary across studies?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Resolve by:
- Recrystallization : Reproduce results using identical solvents (e.g., ethanol vs. acetone) .
- DSC Analysis : Differential scanning calorimetry identifies polymorph transitions .
Q. How to reconcile conflicting reactivity data in nucleophilic substitutions?
- Methodological Answer : Contradictions often stem from counterion effects (K⁺ vs. Na⁺) or trace moisture. Control experiments should:
- Ion Exchange : Compare reactivity of potassium vs. tetrabutylammonium salts .
- Karl Fischer Titration : Quantify water content in solvents (<50 ppm recommended) .
Mechanistic Studies
Q. What is the role of the trifluoroborate group in radical-involved reactions?
- Methodological Answer : The BF₃K⁻ group acts as a radical acceptor. Mechanistic probes include:
Q. How does steric hindrance from the dec-9-en-1-yl chain affect catalytic cycles?
- Methodological Answer :
Steric effects slow transmetalation but improve selectivity. Investigate via: - DFT Calculations : Model Pd-B bond formation energetics with/without the alkene .
- X-ray Crystallography : Resolve catalyst-substrate adducts to identify steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
